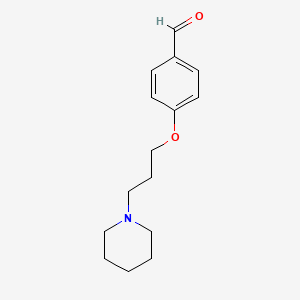

4-(3-(piperidin-1-yl)propoxy)benzaldehyde

Vue d'ensemble

Description

4-(3-(piperidin-1-yl)propoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a piperidine ring via a propoxy chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(piperidin-1-yl)propoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3-chloropropylpiperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde is replaced by the piperidinylpropoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-(piperidin-1-yl)propoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Oxidation: 4-(3-Piperidin-1-ylpropoxy)benzoic acid.

Reduction: 4-(3-Piperidin-1-ylpropoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction performed.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticonvulsant Research

Recent studies have highlighted the potential of 4-(3-(piperidin-1-yl)propoxy)benzaldehyde derivatives as anticonvulsant agents. The compound has been evaluated for its efficacy in various seizure models, demonstrating differing effects based on its stereochemistry. For instance, the R-enantiomer showed moderate protection against seizures induced by maximum electroshock and strychnine, while the S-enantiomer did not exhibit anticonvulsant properties . This suggests that structural modifications can significantly influence the pharmacological activity of piperidine derivatives.

CNS Disorders

The compound has also been investigated for its potential in treating central nervous system (CNS) disorders. It serves as a scaffold for developing histamine H3 receptor antagonists, which are being explored for their therapeutic effects in conditions such as depression and anxiety disorders . The ability to modulate histamine receptors presents a promising avenue for addressing these prevalent mental health issues.

Chemical Synthesis

This compound is utilized as a building block in organic synthesis. Its structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. The compound can undergo reactions such as oxidation and substitution to yield new derivatives with potentially enhanced biological activities.

Biological Studies

Biological Interactions

In biological research, this compound is used to study its interactions within biological systems. Understanding these interactions is crucial for elucidating the mechanisms through which the compound exerts its effects, whether therapeutic or adverse.

Industrial Applications

While primarily focused on medicinal applications, there is potential for this compound in industrial processes, particularly in the development of new materials. Its properties may be leveraged in creating innovative products across various sectors.

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

The mechanism of action of 4-(3-(piperidin-1-yl)propoxy)benzaldehyde is not well-defined, but it is believed to exert its effects through interactions with specific molecular targets. For instance, its derivatives have been shown to interact with enzymes and receptors involved in various biological pathways. The piperidine moiety is known to enhance the compound’s ability to cross biological membranes and interact with central nervous system targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(1-Piperidinyl)benzaldehyde: A structurally similar compound where the piperidine ring is directly attached to the benzaldehyde moiety without the propoxy linker.

4-(3-Piperidin-1-ylpropoxy)benzoic acid: An oxidized derivative of 4-(3-(piperidin-1-yl)propoxy)benzaldehyde.

4-(3-Piperidin-1-ylpropoxy)benzyl alcohol: A reduced derivative of this compound.

Uniqueness

This compound is unique due to the presence of the propoxy linker, which provides additional flexibility and potential for interactions with biological targets. This structural feature can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable scaffold for drug development .

Activité Biologique

4-(3-(piperidin-1-yl)propoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

This compound, also known by its CAS number 82625-46-5, is characterized by a piperidine moiety linked to a benzaldehyde group. Its structural formula is as follows:

The compound's biological activity can be attributed to its interaction with various molecular targets, particularly in the central nervous system (CNS). It has been studied for its effects on histamine receptors, specifically the H3 receptor.

Key Mechanisms:

- Histamine H3 Receptor Modulation : Research indicates that this compound acts as an antagonist at the H3 receptor, which is involved in neurotransmitter release and modulation of cognitive functions .

- Anticonvulsant Activity : Animal studies have demonstrated that certain enantiomers of compounds related to this structure exhibit anticonvulsant properties in models of induced seizures (e.g., maximum electroshock and pentylenetetrazole models) .

Anticonvulsant Effects

In a study involving various piperidine derivatives, it was found that specific enantiomers of this compound showed significant protective effects against seizures. For instance:

- The R-enantiomer demonstrated moderate protection in maximum electroshock-induced seizures at doses of 10 mg/kg .

Neuroprotective Properties

The compound has been explored for its neuroprotective effects, particularly in conditions like epilepsy and neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests potential applications in treating cognitive disorders.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. It is primarily metabolized via cytochrome P450 enzymes, which are critical for drug metabolism in the liver.

Case Studies

- Anticonvulsant Efficacy : A study evaluated the anticonvulsant effects of various analogs of this compound. The results showed that some derivatives significantly reduced seizure frequency and severity in rodent models .

- Neuroprotective Effects : In a separate investigation, compounds structurally related to this compound were tested for their neuroprotective effects against oxidative stress in neuronal cell lines. Results indicated a reduction in cell death and improved cell viability, suggesting potential therapeutic applications in neurodegeneration .

Table 1: Biological Activities of this compound

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption | High |

| Metabolism | Cytochrome P450 dependent |

| Elimination Half-Life | TBD |

Propriétés

IUPAC Name |

4-(3-piperidin-1-ylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c17-13-14-5-7-15(8-6-14)18-12-4-11-16-9-2-1-3-10-16/h5-8,13H,1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFZIDIRWPHNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCOC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377578 | |

| Record name | 4-(3-piperidin-1-ylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82625-46-5 | |

| Record name | 4-(3-piperidin-1-ylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.